molecular formula C6H5BrClNO B14035484 (6-Bromo-5-chloropyridin-3-yl)methanol

(6-Bromo-5-chloropyridin-3-yl)methanol

Cat. No.: B14035484
M. Wt: 222.47 g/mol
InChI Key: WHFWAUWURBCQJW-UHFFFAOYSA-N
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Description

(6-Bromo-5-chloropyridin-3-yl)methanol (CAS: 951652-94-1) is a halogenated pyridine derivative with the molecular formula C₆H₅BrClNO and a molecular weight of 222.47 g/mol . The compound features a pyridine ring substituted with bromine (position 6), chlorine (position 5), and a hydroxymethyl group (position 3) (Fig. 1). Its structural uniqueness lies in the electron-withdrawing effects of the halogens, which influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C6H5BrClNO

Molecular Weight

222.47 g/mol

IUPAC Name

(6-bromo-5-chloropyridin-3-yl)methanol

InChI

InChI=1S/C6H5BrClNO/c7-6-5(8)1-4(3-10)2-9-6/h1-2,10H,3H2

InChI Key

WHFWAUWURBCQJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)CO

Origin of Product

United States

Preparation Methods

Synthesis via Halomethyl Pyridine Precursors

One common route starts from 2-bromo-5-(bromomethyl)pyridine, which is converted to the hydroxymethyl derivative by nucleophilic substitution or hydrolysis.

Step Reagents & Conditions Yield Notes
Bromomethylation Starting from 2-bromo-5-methylpyridine, bromination with N-bromosuccinimide (NBS) in DMF High (literature reported ~90%) Selective bromination at methyl group
Hydrolysis Reaction with silver nitrate in acetone/water, stirred in dark at 25 °C for 72 h Moderate to high Silver nitrate facilitates substitution of bromide by hydroxyl
Purification Extraction with methylene chloride, drying, column chromatography - Provides clear oil or crystalline solid

This method yields this compound as a clear oil or crystalline solid with reported yields around 91% after purification.

Conversion Using Thionyl Chloride

(6-Bromopyridin-3-yl)methanol can be converted to the corresponding chloromethyl derivative by reaction with thionyl chloride (SOCl2) in dichloromethane (DCM) or chloroform at low temperatures (0–20 °C) for 2–4 hours.

Step Reagents & Conditions Yield Notes
Chlorination SOCl2 in DCM or chloroform, 0–20 °C, 2–4 h ~91% Reaction monitored by TLC, followed by evaporation and extraction
Workup Suspension in saturated NaHCO3, extraction with ethyl acetate, drying - Produces crystalline white solid upon standing

This step is useful for preparing chloromethyl derivatives from hydroxymethyl precursors.

Palladium-Catalyzed Cross-Coupling for Halogenated Pyridines

A more advanced method involves palladium-catalyzed coupling reactions to introduce pyridinyl substituents, which can be adapted for preparing halogenated pyridines such as 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, a related compound.

Parameter Conditions
Catalyst Palladium chloride (PdCl2)
Base Cesium carbonate (Cs2CO3) preferred; alternatives: potassium carbonate, sodium carbonate
Solvent Dioxane
Temperature 80–100 °C
Reaction Time 2–4 hours
Molar Ratios Compound A to Compound B = 5:2–4; Compound A to catalyst = 5–7:1
Workup Extraction with ethyl acetate, drying, column chromatography
Yield Up to 92% reported

This method is a one-step reaction with short route, simple operation, and good yield, suitable for industrial scale.

Data Table Summarizing Key Preparation Conditions

Method Starting Material Reagents & Catalysts Solvent Temperature Time Yield Notes
Hydrolysis of bromomethyl pyridine 2-bromo-5-(bromomethyl)pyridine Silver nitrate Acetone/water 25 °C 72 h High (~91%) Stirred in dark, purified by chromatography
Chlorination with SOCl2 (6-Bromopyridin-3-yl)methanol Thionyl chloride DCM or chloroform 0–20 °C 2–4 h ~91% TLC monitored, crystalline solid obtained
Pd-catalyzed coupling Halogenated pyridine derivatives PdCl2, Cs2CO3 Dioxane 80–100 °C 2–4 h ~92% One-step, industrially scalable

Analysis of Preparation Methods

  • Hydrolysis using silver nitrate is effective for converting bromomethyl to hydroxymethyl groups but requires long reaction times (up to 72 hours) and careful light protection.
  • Chlorination with thionyl chloride is a rapid and high-yielding method to convert alcohols to chlorides, useful for further functionalization.
  • Palladium-catalyzed coupling provides a versatile and efficient route for assembling halogenated pyridine frameworks, with good control over substitution patterns and high yields, suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-5-chloropyridin-3-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (6-Bromo-5-chloropyridin-3-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its halogenated pyridine structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors .

Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They are explored for their antimicrobial, antifungal, and anticancer properties. The presence of halogen atoms enhances the biological activity of these derivatives .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (6-Bromo-5-chloropyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The halogen atoms on the pyridine ring enhance its binding affinity to target proteins, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Key Properties :

  • Purity : 95% (commercial grade)
  • Hazards : Irritant (H315, H319, H335)
  • Storage : 4–8°C .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the pyridine ring critically impact physicochemical properties. Below is a comparative analysis with structurally related compounds:

Compound Name CAS No. Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Features
(6-Bromo-5-chloropyridin-3-yl)methanol 951652-94-1 Br (6), Cl (5), CH₂OH (3) C₆H₅BrClNO 222.47 Electron-withdrawing halogens enhance electrophilic substitution reactivity .
(5-Bromo-2-chloropyridin-3-yl)methanol - Br (5), Cl (2), CH₂OH (3) C₆H₅BrClNO 222.47 Altered halogen positions reduce steric hindrance compared to the target compound .
(6-Chloro-5-iodopyridin-3-yl)methanol 1360938-13-1 Cl (6), I (5), CH₂OH (3) C₆H₅ClINO 268.47 Iodine’s polarizability increases nucleophilic substitution potential .
(5-Bromo-6-chloropyridin-3-yl)methanol 904745-59-1 Br (5), Cl (6), CH₂OH (3) C₆H₅BrClNO 222.47 Isomeric halogen arrangement may alter dipole moments and solubility .
(4-Bromo-6-chloropyridin-3-yl)methanol 1807036-97-0 Br (4), Cl (6), CH₂OH (3) C₆H₅BrClNO 222.47 Proximity of Br and Cl creates steric clashes, potentially reducing reaction yields .

Functional Group Variations

Methoxy vs. Halogen Substituents :

  • (6-Bromo-5-methoxypyridin-2-yl)methanol (C₇H₇BrNO₂) replaces chlorine with a methoxy group (OCH₃). The electron-donating methoxy group deactivates the ring toward electrophilic attack but enhances stability in acidic conditions .

Complex Substituents :

  • (6-Bromo-2-(chloromethyl)-5-(difluoromethyl)pyridin-3-yl)methanol (CAS: 1806915-81-0, C₈H₇BrClF₂NO) introduces chloromethyl and difluoromethyl groups. These substituents increase steric bulk and may confer unique biological activity, though synthetic complexity limits scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-bromo-5-chloropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Halogenation Strategies : Bromination and chlorination of pyridine derivatives often require regioselective control. For example, bromine can be introduced via electrophilic substitution using N-bromosuccinimide (NBS) under anhydrous conditions (e.g., DMF, 0–5°C), while chlorination may employ SO₂Cl₂ or PCl₅ .
  • Reduction of Esters : The methanol group can be synthesized via LiAlH₄ reduction of a corresponding ester (e.g., methyl 6-bromo-5-chloropyridine-3-carboxylate). Solvent choice (THF vs. Et₂O) affects reaction kinetics and byproduct formation .
  • Purity Optimization : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) improves purity (>98% by HPLC) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Experimental Design :

  • Single-Crystal X-Ray Diffraction : Use SHELXTL for structure refinement. Heavy atoms (Br, Cl) enhance electron density maps, reducing phase ambiguity. Cooling crystals to 100 K minimizes thermal motion artifacts .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate bond angles and torsional strain. For example, the dihedral angle between pyridine and methanol groups should align with DFT-calculated values (e.g., 15–20°) .

Q. What analytical techniques are critical for characterizing halogenated pyridine methanol derivatives?

  • Methodological Answer :

  • NMR : 1^1H NMR in CDCl₃ reveals coupling patterns (e.g., J = 8.2 Hz for H-4 and H-2). 13^13C NMR distinguishes Br/Cl substituents via deshielding effects (C-6: δ ~145 ppm for Br; C-5: δ ~140 ppm for Cl) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₆H₆BrClNO: 248.91; observed: 248.89) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Data Contradiction Analysis :

  • Suzuki-Miyaura Coupling : Br typically reacts faster than Cl in Pd-catalyzed couplings. However, steric hindrance from the methanol group at C-3 may slow transmetallation. Contrast with analogous 5-bromo-6-chloro derivatives (e.g., 5-bromo-2-chloropyridin-3-yl)methanol shows divergent reactivity profiles.
  • DFT Calculations : Electron-withdrawing Cl at C-5 increases the electrophilicity of C-6, favoring oxidative addition but requiring bulky ligands (e.g., XPhos) to mitigate side reactions .

Q. What are the stability challenges of this compound under varying storage conditions, and how can degradation products be identified?

  • Methodology :

  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS:
  • Major Degradant : Dehydrohalogenation to form pyridine-3-methanol (m/z 111.04) under basic conditions .
  • Light Sensitivity : UV irradiation (254 nm) induces homolytic C-Br cleavage, detected by EPR for radical intermediates .

Q. How can computational modeling predict the biological activity of this compound as a kinase inhibitor scaffold?

  • Structure-Activity Relationship (SAR) :

  • Docking Simulations : Glide SP docking into p38 MAP kinase (PDB: 1A9U) reveals H-bonding between the methanol group and Thr106. Bromine occupies a hydrophobic pocket, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
  • Comparative Analysis : Replace Br with CF₃ (as in ) to assess lipophilicity (clogP ↑ 0.5) and metabolic stability in microsomal assays .

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